Heptylamine
Overview
Description
Synthesis Analysis
The synthesis of heptylamine and its derivatives involves various chemical reactions. For instance, the synthesis of N-propargyl-R-2-heptylamine from 2-oenanthone and ammonium formate showcases the adaptability of heptylamine synthesis to incorporate functional groups that enhance its reactivity and potential applications (Liu Wei, 2008). Moreover, the synthesis of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogs from HEPT via the p-tosylate derivative emphasizes the structural modifications possible on the heptylamine backbone, impacting its activity and utility in medicinal chemistry (R. Pontikis et al., 1997).
Molecular Structure Analysis
The molecular structure of heptylamine has been analyzed through spectroscopic methods, revealing insights into its conformational dynamics. A detailed study using FT-IR, Raman spectra, and density functional theory (DFT) indicated multiple conformational isomers with the TT isomer being the most stable form. These analyses provide a deep understanding of heptylamine's structural properties and its interactions at the molecular level (Mahir Tursun et al., 2013).
Scientific Research Applications
1. Plasma Polymerization for Water Filtration
- Methods and Procedures : The surface of PES membranes is modified using plasma polymerization with heptylamine as the precursor. The deposition time is varied from 3 to 15 minutes to induce a hydrophilic surface on the membrane without changing its bulk properties .
- Results : The process introduces a stable nitrogen element into the membrane with homogeneous distribution. The sample with a 5-minute deposition time showed the best permeate flux (58% increase) and the lowest fouling tendencies (65% decrease) compared to the untreated membrane .
2. Surface Modification for Biomedical Applications
- Methods and Procedures : A custom-made low-temperature atmospheric pressure plasma reactor device is used to polymerize heptylamine on the Ti6Al4V alloy surface. The effect of different deposition times is investigated .
- Results : The introduction of amino groups on the Ti6Al4V alloy surface via plasma-polymerized heptylamine (PPHA) significantly increased surface hydrophilicity and promoted bone marrow stromal cells (BMSCs) cell adhesion and proliferation .
3. Analytical Chemistry
- Application Summary : Heptylamine is used as an internal standard in the determination of biogenic monoamines and biogenic diamines by the fluorescence-HPLC method .
- Methods and Procedures : Heptylamine is used in the fluorescence-HPLC method for the determination of biogenic monoamines and biogenic diamines .
- Results : The use of Heptylamine as an internal standard in this method helps in the accurate determination of these compounds .
4. Surface Modification for Microfluidics
- Methods and Procedures : The mechanism of plasma polymerization of heptylamine has been described thoroughly, producing nitrogen-contained functional groups such as an amine with high stability in the air or aqueous environment required for most of the biological and chemical applications such as antibacterial coating, microfluidics, biosensors .
- Results : The process introduces a stable nitrogen element into the device with homogeneous distribution. This plasma-based post-surface modification demonstrates the encouraging potential to improve significantly the performance of microfluidic devices .
5. Surface Modification for Biosensors
- Methods and Procedures : The mechanism of plasma polymerization of heptylamine has been described thoroughly, producing nitrogen-contained functional groups such as an amine with high stability in the air or aqueous environment required for most of the biological and chemical applications such as antibacterial coating, microfluidics, biosensors .
- Results : The process introduces a stable nitrogen element into the device with homogeneous distribution. This plasma-based post-surface modification demonstrates the encouraging potential to improve significantly the performance of biosensors .
6. Antibacterial Coating
- Methods and Procedures : The mechanism of plasma polymerization of heptylamine has been described thoroughly, producing nitrogen-contained functional groups such as an amine with high stability in the air or aqueous environment required for most of the biological and chemical applications such as antibacterial coating, microfluidics, biosensors .
- Results : The process introduces a stable nitrogen element into the coating with homogeneous distribution. This plasma-based post-surface modification demonstrates the encouraging potential to create effective antibacterial coatings .
Safety And Hazards
properties
IUPAC Name |
heptan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-2-3-4-5-6-7-8/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYIASZWHGOTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
130166-51-7 | |
Record name | 1-Heptanamine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130166-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7020681 | |
Record name | Heptylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptylamine | |
CAS RN |
111-68-2 | |
Record name | Heptylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Heptanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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